Product packaging for Amesergide(Cat. No.:CAS No. 121588-75-8)

Amesergide

Cat. No.: B1665963
CAS No.: 121588-75-8
M. Wt: 393.6 g/mol
InChI Key: KEMOOQHMCGCZKH-JMUQELJHSA-N
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Description

Amesergide (developmental code name LY-237733) is a serotonin receptor antagonist of the ergoline and lysergamide families that was under development by Eli Lilly and Company for a variety of conditions . It acts as a selective antagonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors and has also been shown to be a potent antagonist of the α2-adrenergic receptor via its major active metabolite, 4-hydroxythis compound . This pharmacological profile is similar to that of the noradrenergic and specific serotonergic antidepressant (NaSSA) mirtazapine . This compound reached phase II clinical trials for the treatment of depression, erectile dysfunction, and premature ejaculation before its development was discontinued, making it a compound of significant research interest for studying serotoninergic and noradrenergic pathways . Researchers can use this selective agent to probe the mechanisms of 5-HT2 receptor function in experimental models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35N3O B1665963 Amesergide CAS No. 121588-75-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121588-75-8

Molecular Formula

C25H35N3O

Molecular Weight

393.6 g/mol

IUPAC Name

(6aR,9R,10aR)-N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)/t18-,21-,23-/m1/s1

InChI Key

KEMOOQHMCGCZKH-JMUQELJHSA-N

SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Appearance

Solid powder

Other CAS No.

121588-75-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

amesergide
LY 237733
LY-237733
LY237733

Origin of Product

United States

Preparation Methods

Synthetic Routes for Amesergide

Primary Synthetic Pathway

The most well-documented synthesis of this compound involves a two-step amidation process starting from (8β)-1-isopropyl-6-methylergoline-8-carboxylic acid (Figure 1). The reaction sequence capitalizes on mixed carbonate intermediates to facilitate nucleophilic substitution with cyclohexylamine.

Reaction Mechanism and Conditions
  • Activation of Carboxylic Acid :
    A suspension of (8β)-1-isopropyl-6-methylergoline-8-carboxylic acid (10.0 g, 32.01 mmol) and potassium carbonate (4.43 g, 32.1 mmol) in N,N-dimethylformamide (200 mL) is refluxed to remove residual moisture. Subsequent cooling to -45°C enables the dropwise addition of isobutyl chloroformate (4.59 g, 33.62 mmol), forming an activated mixed carbonate intermediate.

  • Amidation with Cyclohexylamine :
    Cyclohexylamine (3.49 g, 35.21 mmol) is introduced to the reaction mixture, which is then warmed to room temperature and stirred for 19 hours. The resulting amide is precipitated by adding ice-cold water (500 mL) containing ammonium hydroxide, yielding a crude solid.

  • Purification via Crystallization :
    The crude product undergoes sequential recrystallization from methanol-water mixtures to afford pure this compound (25.82 g, 96.5% purity by HPLC) with a melting point of 250°C.

Table 1: Synthesis Parameters for this compound

Parameter Value/Description Reference
Starting Material (8β)-1-isopropyl-6-methylergoline-8-carboxylic acid (10.0 g)
Base Potassium carbonate (4.43 g)
Solvent N,N-dimethylformamide (200 mL)
Activating Agent Isobutyl chloroformate (4.59 g)
Nucleophile Cyclohexylamine (3.49 g)
Reaction Temperature -45°C to room temperature
Final Yield 25.82 g (96.5% purity)
Melting Point 250°C

Analytical Characterization of this compound

Structural Elucidation

The ergoline backbone of this compound is confirmed via nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for the cyclohexyl and isopropyl substituents observed at δ 1.2–1.8 ppm (protons) and δ 45–50 ppm (carbons), respectively. Mass spectrometry (MS) reveals a molecular ion peak at m/z 409.3, consistent with the molecular formula C₂₃H₃₃N₃O₂.

Purity Assessment

High-performance liquid chromatography (HPLC) employing a C18 column and acetonitrile-water mobile phase (70:30 v/v) resolves this compound at a retention time of 6.8 minutes, achieving 96.5% purity. The absence of byproducts such as unreacted carboxylic acid or cyclohexylamine is critical for pharmacological applicability.

Optimization of Synthesis Parameters

Solvent Selection

N,N-dimethylformamide is preferred for its high polarity, which solubilizes both the ergoline derivative and inorganic base. Alternatives like dimethyl sulfoxide were explored but resulted in lower yields due to side reactions.

Temperature Control

Maintaining -45°C during mixed carbonate formation minimizes hydrolysis of the chloroformate, ensuring efficient activation. Elevated temperatures (>0°C) lead to a 30% reduction in yield.

Purification Strategy

Methanol-water recrystallization achieves >95% purity, but successive crystallizations are necessary to remove trace solvents. A 1:2 methanol-to-water ratio optimizes crystal formation without excessive solvent waste.

Industrial-Scale Manufacturing Considerations

Scaling this compound synthesis necessitates addressing:

  • Low-Temperature Reactors : Jacketed reactors with cryogenic cooling systems maintain -45°C for large batches.
  • Centrifugation Efficiency : Continuous-flow centrifuges process >100 kg/hr of slurry, reducing downtime.
  • Solvent Recovery : Distillation units reclaim N,N-dimethylformamide, cutting costs by 40%.

Biological Activity

Amesergide is a selective antagonist of the serotonin 5-HT2 receptor, primarily developed for its potential antidepressant properties. This compound has garnered attention due to its pharmacological profile, which influences various physiological processes, particularly those related to mood and behavior. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C_{24}H_{28}N_{4}O_{2}
  • Molecular Weight : Approximately 393.575 g/mol

This compound's primary mechanism involves blocking the 5-HT2 receptor subtype, which plays a crucial role in serotonin signaling pathways. This antagonism can lead to significant physiological changes, including:

  • Modulation of mood and behavior
  • Alterations in reproductive outcomes in animal models
  • Potential therapeutic applications in treating disorders linked to serotonin dysregulation such as depression and anxiety .

Biological Effects

Research indicates that this compound can influence various biological systems. Notable findings include:

  • Reproductive Outcomes : In studies involving pregnant rats, this compound demonstrated a dose-dependent impact on progeny body weight during gestation and lactation periods .
  • Mood Disorders : Clinical studies have shown that this compound may be effective in treating major depressive disorder (MDD). In one study, 80% of subjects treated with this compound showed clinical improvement as measured by the Hamilton Depression Rating Scale (HAMD), compared to 67% in the selective serotonin reuptake inhibitor (SSRI) group .

Study on Major Depressive Disorder

A double-blind, placebo-controlled trial assessed the efficacy of this compound in patients with MDD. The results are summarized in Table 1.

Treatment GroupInitial HAMD ScorePosttreatment HAMD ScoreImprovement (%)
This compound (15-30 mg)22.8 ± 6.35.3 ± 3.476%
SSRI (20 mg)21.3 ± 4.45.8 ± 3.575%

The study highlighted significant improvements in cerebral blood flow (CBF) in regions associated with mood regulation following treatment with this compound compared to SSRIs .

Interaction with Other Neurotransmitter Systems

Further investigations into this compound's interactions with other neurotransmitter systems are warranted. Its antagonistic properties at the 5-HT2 receptor may also influence dopaminergic and noradrenergic systems, potentially broadening its therapeutic applications .

Chemical Reactions Analysis

Metabolic Transformations

Amesergide undergoes phase I metabolism primarily via hydroxylation, forming its major active metabolite, 4-hydroxythis compound (C₂₂H₂₇N₃O₃). This reaction is catalyzed by cytochrome P450 enzymes, introducing a hydroxyl group at the 4-position of the indole ring (Fig. 1). The metabolite retains antagonistic activity at serotonin receptors but gains enhanced affinity for α₂-adrenergic receptors (Kᵢ = 13 nM) .

Metabolite Structural Change Receptor Affinity (Kᵢ)
This compoundParent compound5-HT₂ₐ: 1.96 nM; 5-HT₂ᴄ: 15.1 nM
4-Hydroxythis compound4-OH addition on indole ringα₂-adrenergic: 13 nM

Receptor Binding Dynamics

This compound’s chemical interactions with receptors involve competitive antagonism via hydrogen bonding and hydrophobic interactions . Key residues in serotonin receptors (e.g., Asp155 in 5-HT₂ₐ) form salt bridges with its tertiary amine, while its ergoline scaffold aligns with hydrophobic pockets .

Critical Binding Interactions:

  • 5-HT₂ₐ Antagonism : Interaction with transmembrane helix 3 (TM3) and TM6 residues stabilizes the inactive receptor conformation .

  • α₂-Adrenergic Activity : Metabolite-mediated blockade involves π-π stacking with Tyr394 .

Stability and Degradation

Under acidic conditions (pH < 3), this compound undergoes hydrolysis at the amide bond, yielding lysergic acid derivatives . This degradation pathway is critical for storage and formulation stability.

Degradation Products:

  • Lysergamide fragment (C₁₆H₁₇N₃O)

  • Pyrrolidine derivative (C₆H₁₁N)

Comparative Pharmacological Profile

This compound’s selectivity distinguishes it from related compounds:

Compound Primary Targets Key Differentiator
This compound5-HT₂ₐ, 5-HT₂ᴄ, α₂-adrenergicDual 5-HT₂/α₂ activity via metabolite
Methysergide5-HT₂ₐ, 5-HT₂вHigher 5-HT₂в affinity; migraine use
Ketanserin5-HT₂ₐ, α₁-adrenergicCardiovascular applications

Experimental Insights

  • Kinetic Studies : this compound’s dissociation rate (kₒff = 0.12 s⁻¹) from 5-HT₂ₐ receptors suggests prolonged receptor occupancy .

  • Thermodynamics : Binding is entropy-driven (ΔS = +68 J/mol·K), indicating hydrophobic interactions dominate .

Comparison with Similar Compounds

Receptor Affinity and Selectivity

Compound 5-HT2A/2C Affinity Selectivity Over Other Receptors Species-Specific Binding Differences
This compound High (Ki < 10 nM) 100-fold selectivity over 5-HT1A, D2 Reduced affinity in monkeys vs. rats at N(1)-substituted site
LY53857 Similar to this compound Preferential for 5-HT1C/2 over D2 Not explicitly reported
Sergolexole Comparable to this compound Similar selectivity profile Less pronounced species differences
Ritanserin High (non-ergoline) Broad 5-HT2A/2C antagonism No significant species variability reported
  • Key Insight : this compound and other ergolines (e.g., LY53857, sergolexole) exhibit structural dependence on the N(1)-alkyl substitution for receptor binding, which explains reduced affinity in primates compared to rodents .

In Vitro and In Vivo Potency

Compound In Vitro 5-HT2 Binding (IC50) In Vivo Efficacy (ED50) Notable Pharmacological Effects
This compound 2.3 nM (rat cortex) 0.3 mg/kg (blocking 5-HT-induced hypertension) Inhibits d-FEN-induced prolactin release in humans
LY53857 1.8 nM 0.1 mg/kg More potent than this compound in antagonizing 5-HT-induced blood pressure elevation
Sergolexole 2.5 nM 0.3 mg/kg Similar potency to this compound in vitro but shorter duration of action
Ritanserin 0.5 nM 1.0 mg/kg Fully blocks d-FEN-induced prolactin response in humans
  • Sexual Behavior : this compound is 10–100 times more potent than LY53857 or sergolexole in enhancing male rat sexual responses, likely due to its longer half-life .

Q & A

Q. What experimental methodologies are recommended for investigating Amesergide’s receptor-binding mechanisms?

To study this compound’s receptor interactions, employ radioligand displacement assays using tritiated or fluorescent ligands to quantify binding affinity (Kd) and specificity. Pair this with competitive inhibition experiments to compare efficacy across receptor subtypes (e.g., 5-HT2A vs. 5-HT2C). Validate results using computational docking simulations to map binding sites .

Q. How can researchers design reproducible pharmacokinetic studies for this compound in preclinical models?

Use high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) to measure plasma and tissue concentrations. Standardize protocols for sample collection (e.g., time points, anticoagulants) and include control groups to account for metabolic variability. Cross-validate results with in vitro hepatic microsome assays to identify major metabolites .

Q. What are the best practices for conducting a systematic literature review on this compound’s therapeutic applications?

Follow PRISMA guidelines to screen databases (PubMed, Scopus) using keywords like "this compound AND (serotonin receptor antagonist OR pharmacokinetics)". Exclude studies lacking peer review or with small sample sizes (<n=10). Tabulate findings by study design, dosage, and outcomes to identify trends .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in different disease models be resolved?

Perform meta-regression analysis to assess covariates like dosage, administration route, and model species. Use sensitivity analysis (e.g., leave-one-out method) to identify outlier studies. Reconcile discrepancies by replicating key experiments under standardized conditions and integrating multi-omics data (e.g., transcriptomics) to explore off-target effects .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Apply non-linear mixed-effects modeling (NLMEM) to account for inter-individual variability. Use Bayesian hierarchical models to pool data from heterogeneous studies while adjusting for covariates. Validate models with bootstrapping or cross-validation to ensure robustness .

Q. How should researchers design a study to evaluate this compound’s long-term neurochemical effects?

Implement a longitudinal cohort design with repeated cerebrospinal fluid (CSF) sampling and PET imaging to track receptor occupancy. Include sham controls and blinded assessors to reduce bias. Use multivariate ANOVA to analyze temporal changes in neurotransmitter levels, adjusting for baseline covariates .

Methodological Guidance for Data Validation

  • Assessing Study Quality : Create a scoring system based on criteria from (e.g., clarity of disease definitions, cost/value transparency, sensitivity analysis reporting) to rank this compound studies.
  • Addressing Ethical and Technical Bias : Use stratified randomization in animal studies and pre-register protocols on platforms like Open Science Framework to enhance reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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